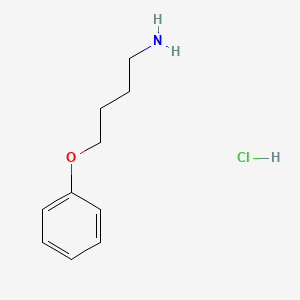

4-Phenoxybutan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-Phenoxybutan-1-amine hydrochloride often involves the formation of complex ligands and their reaction with various elements or compounds. For example, the synthesis and characterization of N4O3 amine phenol ligands and their lanthanide complexes have been reported, demonstrating the intricate processes involved in synthesizing compounds with specific functional groups and structural features (Liu et al., 1993).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as those involving amine−bis(phenolate) ligands, provides insight into how minor structural changes can significantly affect reactivity and function. The study of zirconium complexes of amine bis(phenolate) ligands, for example, highlights the importance of peripheral structural parameters on reactivity, demonstrating the complex interplay between molecular structure and chemical behavior (Tshuva et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving 4-Phenoxybutan-1-amine hydrochloride or similar compounds are diverse. For instance, the formation of exocyclic deoxyadenosine adducts of 1,2,3,4-diepoxybutane illustrates the compound's potential to engage in complex reactions, which could be relevant for understanding its reactivity and interactions with biomolecules (Seneviratne et al., 2010).

Physical Properties Analysis

The physical properties of 4-Phenoxybutan-1-amine hydrochloride derivatives are crucial for their application in various fields. The determination methods for related compounds, such as bisphosphonic acids in urine, involve sophisticated analytical techniques that highlight the compounds' physical and chemical behavior and their interactions in biological systems (Kline et al., 1990).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are essential for understanding how 4-Phenoxybutan-1-amine hydrochloride and related compounds can be utilized in various applications. Experimental and theoretical investigations on amine derivatives as corrosion inhibitors provide insight into their chemical properties, including reactivity towards metal surfaces in corrosive environments, demonstrating their potential utility in material science applications (Boughoues et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Applications

- Synthesis of Chlorinated Compounds : Aloe species, such as Aloe sabaea, contain chlorinated compounds like N-(4-chlorobutyl)butanamide. The synthesis of such compounds is of current scientific interest, and 4-phenoxybutylamine plays a role in these syntheses (D’hooghe et al., 2003).

Plant Growth and Agricultural Research

- Quaternary Salts of Ammonia : The tertiary amines derived from cinnamic acids, and potentially including structures similar to 4-phenoxybutan-1-amine, were synthesized and tested as plant growth retardants (Sharma & Jagdeo, 2004).

Chemical Reaction Mechanisms and Kinetics

- Nucleophilic Substitution Reactions : Studies on the reactions of trans-4-(para-substituted phenoxy)-3-buten-2-ones with primary amines, including structures similar to 4-phenoxybutan-1-amine, provide insights into nucleophilic substitution mechanisms (Lartey & Fedor, 1979).

Polymer Chemistry

- Amination of Polymers : Research on the amination of chloromethylated polystyrene with amines, such as 2-aminobutanol, provides insights that could be applicable to the reactions involving 4-phenoxybutan-1-amine (Kawabe & Yanagita, 1971).

Analytical Chemistry

- HPLC Analysis in Pharmaceuticals : Monosodium 4-amino-1-hydroxybutane-1,1-diphosphonic acid, a bone resorption inhibitor, was analyzed using HPLC with post-column derivatization, a method potentially applicable to the analysis of similar compounds like 4-phenoxybutan-1-amine (Kwong et al., 1990).

Propiedades

IUPAC Name |

4-phenoxybutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c11-8-4-5-9-12-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHMFAWCLDOBRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70982021 |

Source

|

| Record name | 4-Phenoxybutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxybutan-1-amine hydrochloride | |

CAS RN |

64037-61-2 |

Source

|

| Record name | Butylamine, 4-phenoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenoxybutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-2-carbonitrile](/img/structure/B1266706.png)

![2-[4-(Hexyloxy)phenyl]acetic acid](/img/structure/B1266710.png)